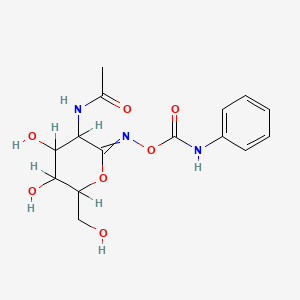
(Z)-PugNAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-PugNAc, also known as this compound, is a useful research compound. Its molecular formula is C15H19N3O7 and its molecular weight is 353.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-PugNAc, a potent inhibitor of O-GlcNAcase, has garnered significant attention in biochemical research due to its role in modulating O-GlcNAcylation, a critical post-translational modification involved in various cellular processes. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular pathways, and potential therapeutic applications.
This compound is characterized by its chemical structure as an O-GlcNAc-β-N-acetylglucosaminidase inhibitor. The compound is known to inhibit both O-GlcNAcase and β-hexosaminidase, with inhibition constants (Ki) of 46 nM and 36 nM, respectively . The Z stereoisomer is significantly more potent than its E counterpart, demonstrating approximately 80% inhibition of O-GlcNAcase activity at a concentration of 1 μM, compared to only 10% for the E isomer .
Increase in O-GlcNAc Levels
One of the primary biological activities of this compound is its ability to increase the levels of O-GlcNAc on proteins. In human HT29 cells, treatment with this compound resulted in a two-fold increase in O-GlcNAc levels . This modification plays a crucial role in cellular signaling and has been implicated in various diseases, including diabetes and neurodegenerative disorders.
Anti-inflammatory Properties
Recent studies have indicated that this compound exhibits anti-inflammatory effects. For instance, it has been shown to attenuate the increase in plasma IL-6 levels induced by inflammatory stimuli . This suggests a potential therapeutic role for this compound in managing inflammatory responses, particularly in vascular injury contexts.
Neuroprotective Effects
Research has demonstrated that this compound can influence neuroprotective mechanisms. In models of tauopathy, administration of OGA inhibitors like ASN90, which shares similar pathways with this compound, resulted in increased O-GlcNAcylation of tau proteins. This modification is associated with reduced aggregation and toxicity in neuronal cells .
Impact on Metabolic Disorders
In metabolic studies involving high-fat diet-induced obesity models, the inhibition of O-GlcNAcase by this compound has been linked to improved metabolic profiles. Specifically, it was found that increased O-GlcNAcylation could mitigate macrophage-mediated inflammation and improve insulin sensitivity .
Summary of Key Research Findings
Propriétés
IUPAC Name |
[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNJFVQMUMOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














